molecular formula C21H15FO4 B10838290 (3-Fluoro-4-(4-phenoxybenzoyl)phenyl)acetic acid

(3-Fluoro-4-(4-phenoxybenzoyl)phenyl)acetic acid

Cat. No.: B10838290
M. Wt: 350.3 g/mol
InChI Key: DXGWDHUXZJQMIN-UHFFFAOYSA-N
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Description

(3-fluoro-4-(4-phenoxybenzoyl)phenyl)acetic acid is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a fluoro-substituted benzoyl group and a phenoxybenzoyl moiety, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-4-(4-phenoxybenzoyl)phenyl)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction can be optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and the concentration of reagents. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-4-(4-phenoxybenzoyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate, sulfuric acid, heat.

    Reduction: Lithium aluminum hydride, ether solvent.

    Substitution: N-bromosuccinimide, light or heat to initiate free radical formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

(3-fluoro-4-(4-phenoxybenzoyl)phenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-fluoro-4-(4-phenoxybenzoyl)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-fluoro-4-(4-phenoxybenzoyl)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of both fluoro and phenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H15FO4

Molecular Weight

350.3 g/mol

IUPAC Name

2-[3-fluoro-4-(4-phenoxybenzoyl)phenyl]acetic acid

InChI

InChI=1S/C21H15FO4/c22-19-12-14(13-20(23)24)6-11-18(19)21(25)15-7-9-17(10-8-15)26-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,24)

InChI Key

DXGWDHUXZJQMIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)CC(=O)O)F

Origin of Product

United States

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